BenchChemオンラインストアへようこそ!

3-(1,3,4-Oxadiazol-2-yl)piperidine

Oxadiazole regioisomer Lipophilicity hERG inhibition

3-(1,3,4-Oxadiazol-2-yl)piperidine (synonym: 2-(piperidin-3-yl)-1,3,4-oxadiazole; molecular formula C₇H₁₁N₃O; MW 153.18) is a minimally substituted heterocyclic building block that combines a secondary-amine-bearing piperidine ring directly attached at the 3-position to a 1,3,4-oxadiazole core. The compound serves as a versatile synthetic intermediate for constructing CNS-targeted therapeutic candidates, particularly GABA transporter 1 (GAT1) inhibitors derived from the nipecotic acid pharmacophore, as well as anti-Alzheimer's and orexin receptor-modulating series.

Molecular Formula C7H11N3O
Molecular Weight 153.18
CAS No. 1082574-86-4
Cat. No. B3080238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,4-Oxadiazol-2-yl)piperidine
CAS1082574-86-4
Molecular FormulaC7H11N3O
Molecular Weight153.18
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=CO2
InChIInChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h5-6,8H,1-4H2
InChIKeyCUZDRVAZVXAEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3,4-Oxadiazol-2-yl)piperidine (CAS 1082574-86-4): Procurement-Relevant Profile of a 3-Piperidinyl-1,3,4-Oxadiazole Building Block


3-(1,3,4-Oxadiazol-2-yl)piperidine (synonym: 2-(piperidin-3-yl)-1,3,4-oxadiazole; molecular formula C₇H₁₁N₃O; MW 153.18) is a minimally substituted heterocyclic building block that combines a secondary-amine-bearing piperidine ring directly attached at the 3-position to a 1,3,4-oxadiazole core . The compound serves as a versatile synthetic intermediate for constructing CNS-targeted therapeutic candidates, particularly GABA transporter 1 (GAT1) inhibitors derived from the nipecotic acid pharmacophore, as well as anti-Alzheimer's and orexin receptor-modulating series [1][2]. Its free secondary amine and unsubstituted oxadiazole 5-position offer two orthogonal derivatization handles for parallel library synthesis and late-stage functionalization.

Why 3-(1,3,4-Oxadiazol-2-yl)piperidine Cannot Be Replaced by Regioisomeric or Positional Analogs in CNS Drug Discovery Programs


Substituting 3-(1,3,4-oxadiazol-2-yl)piperidine with its 4-piperidinyl regioisomer (CAS 1082413-19-1) or a 1,2,4-oxadiazole variant introduces consequential differences in lipophilicity, hydrogen-bonding geometry, and pharmacophore alignment that directly impact target engagement and ADME profile [1][2]. The 3-piperidinyl attachment position is structurally homologous to the carboxylic acid group of nipecotic acid — the essential GAT1 pharmacophore — whereas the 4-substituted isomer cannot recapitulate this spatial orientation for GABA transporter binding [2]. Furthermore, the 1,3,4-oxadiazole regioisomer consistently exhibits an order-of-magnitude lower logD and reduced hERG inhibition compared to 1,2,4-oxadiazole matched pairs, meaning that even a subtle oxadiazole isomer swap alters both pharmacokinetics and cardiac safety liability [1]. These compound-level distinctions are not interchangeable at the building-block stage and propagate into differentiated lead series.

3-(1,3,4-Oxadiazol-2-yl)piperidine: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Order-of-Magnitude Lipophilicity and ADME Differentiation

The 1,3,4-oxadiazole heterocycle present in 3-(1,3,4-oxadiazol-2-yl)piperidine confers a systematic, quantifiable ADME advantage over 1,2,4-oxadiazole regioisomers. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (logD) compared to its 1,2,4-oxadiazole partner, with differences of up to 1.2 log units [1]. Significant improvements in metabolic stability, aqueous solubility, and lower hERG inhibition were also consistently observed for the 1,3,4-oxadiazole isomers [1]. Differences are rationalized by the intrinsically distinct charge distributions and dipole moments between the two regioisomers [1].

Oxadiazole regioisomer Lipophilicity hERG inhibition Metabolic stability Drug design

3-Piperidinyl vs. 4-Piperidinyl Attachment: Pharmacophore Alignment for GAT1 Inhibition and CNS Target Engagement

The 3-piperidinyl attachment position in 3-(1,3,4-oxadiazol-2-yl)piperidine is structurally homologous to the carboxylic acid group of nipecotic acid (piperidine-3-carboxylic acid), the validated pharmacophore for GABA transporter 1 (GAT1) inhibition [1]. This positional isomerism is not interchangeable: 3-substituted nipecotic acid 1,3,4-oxadiazole hybrids demonstrated anticonvulsant activity in the scPTZ mouse model with compound 4m achieving 100% seizure protection — on par with the clinical GAT1 inhibitor tiagabine (also 100% protection) — while 12 of 15 derivatives lacking the optimal substitution pattern showed 0% protection [1]. The 4-piperidinyl isomer cannot geometrically recapitulate this binding orientation to the GAT1 active site residues Asp451 and Tyr60 [1]. In silico docking confirmed that the protonated piperidine NH of 3-substituted derivatives serves as a hydrogen-bond donor to Asp451, a key interaction inaccessible to the 4-substituted regioisomer [1].

GAT1 inhibitor Nipecotic acid pharmacophore Anticonvulsant GABA transporter CNS drug design

Computed Physicochemical Signature: 3-Substituted vs. 4-Substituted Piperidinyl-Oxadiazole Regioisomers

Direct computational comparison of the two piperidinyl-oxadiazole regioisomers reveals a meaningful difference in predicted lipophilicity. 3-(1,3,4-oxadiazol-2-yl)piperidine (CAS 1082574-86-4) has a computed logP of 0.5366 and TPSA of 50.95 Ų . Its 4-substituted regioisomer, 4-(1,3,4-oxadiazol-2-yl)piperidine (CAS 1082413-19-1), has a computed ACD/LogP of −0.28 and a comparable TPSA of 51 Ų . The ~0.8 log unit difference in predicted logP translates to a roughly 6-fold difference in octanol-water partition, indicating that the 3-substituted isomer is more lipophilic and may exhibit superior blood-brain barrier penetration potential — a critical parameter for CNS drug discovery applications. Both compounds share identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18), making the logP difference the primary distinguishing physicochemical feature for procurement decisions .

LogP TPSA Physicochemical properties Regioisomer comparison CNS drug-likeness

Gastrointestinal Safety Differentiation: Ulcerogenic Potential of 3-Piperidinyl-1,3,4-Oxadiazole Scaffold vs. Tiagabine

A key safety differentiation of the 3-piperidinyl-1,3,4-oxadiazole scaffold versus the clinically used GAT1 inhibitor tiagabine is gastrointestinal tolerability. In a 30-day sub-chronic toxicity study (OECD guideline 407), the three most active 3-substituted oxadiazole-piperidine derivatives (4i, 4m, 4n) exhibited an ulcer index of 0, indicating no gastric mucosal damage, while tiagabine-treated rats developed mild ulcers with an ulcer index of 20.0 ± 0.54 [1]. Hepatic and renal function markers (AST, ALT, ALP, total protein, total albumin) remained within normal ranges for all test compounds, with values comparable to vehicle control [1]. Additionally, none of the 3-substituted derivatives impaired motor coordination in the rotarod test (post-treatment fall-off times: 181.5–190.5 s vs. 188.24 s for tiagabine and 96.66 s for diazepam), ruling out benzodiazepine-like motor side effects [1].

Ulcer index Gastric safety Tiagabine comparator Chronic toxicity Anticonvulsant safety

CNS Drug-Likeness Validation: Experimental logP of the 3-Substituted Scaffold Confirms CNS-Penetrant Physicochemical Space

The experimental logP values of fifteen 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives ranged from 2.82 to 3.93, with a mean of 3.34, determined by the octanol/water shake-flask method [1]. All values fall within the established CNS drug-like range (logP ≤ 5) and are consistent with favorable blood-brain barrier penetration [1]. By comparison, the parent unsubstituted building block 3-(1,3,4-oxadiazol-2-yl)piperidine has a computed logP of 0.5366 , providing a wide derivatization window to tune lipophilicity into the CNS-optimal range (logP 2–4) through aryl substitution at the oxadiazole 5-position. Furthermore, in silico predicted drug-likeness for the most active derivatives (4i, 4m, 4n) showed zero Lipinski rule-of-five violations, 0 reactive functional groups, and predicted human oral absorption of 63.73–68.63% [1]. These parameters are competitive with tiagabine and support the use of the scaffold in orally bioavailable CNS programs.

CNS drug-likeness logP Blood-brain barrier Lipinski rules Drug design

Acetylcholinesterase (AChE) Inhibitory Potential of 3-Piperidinyl-1,3,4-Oxadiazole Derivatives: Baseline Activity for Alzheimer's Probe Development

The 3-piperidinyl-1,3,4-oxadiazole scaffold has demonstrated tractable activity in acetylcholinesterase (AChE) inhibition, a validated target for Alzheimer's disease. N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide yielded compounds with AChE IC₅₀ values as low as 3.64 µM (compound 55) and 7.62 µM (compound 56), compared to the reference inhibitor used in the study [1]. While these values are modest relative to clinical AChE inhibitors such as donepezil, they represent a validated starting point for further optimization and compare favorably with other exploratory oxadiazole-based AChE inhibitors reported in the literature (e.g., 11.55 µM for certain 1,3,4-oxadiazole derivatives in independent series) [2]. The presence of a free secondary amine on the piperidine ring in the core building block enables N-sulfonylation and subsequent thioether elaboration to access this chemotype.

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase 3-Piperidinyl scaffold CNS probe

3-(1,3,4-Oxadiazol-2-yl)piperidine: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: GAT1-Targeted Anticonvulsant and Antidepressant Lead Generation

Medicinal chemistry teams developing next-generation GABA transporter 1 (GAT1) inhibitors for epilepsy and depression with improved gastric safety should prioritize 3-(1,3,4-oxadiazol-2-yl)piperidine as a core building block. The 3-piperidinyl attachment position is structurally homologous to nipecotic acid, the validated GAT1 pharmacophore, and derivatives from this scaffold have demonstrated 100% seizure protection in the scPTZ model with an ulcer index of 0 vs. 20.0 for tiagabine — a clinically meaningful gastric safety advantage [1]. The building block enables parallel diversification at two orthogonal positions (oxadiazole 5-position and piperidine NH), facilitating rapid SAR exploration. Experimental logP values of derivatives (2.82–3.93) are CNS-optimized, and the scaffold shows zero Lipinski violations and no rotarod motor impairment [1].

Alzheimer's Disease Probe Development: AChE Inhibitor Chemotype Expansion

Research groups seeking to diversify beyond established cholinesterase inhibitor chemotypes (e.g., donepezil, tacrine, galantamine analogs) can employ 3-(1,3,4-oxadiazol-2-yl)piperidine to construct novel AChE inhibitors. N-sulfonylation of the piperidine NH followed by thioether elaboration at the oxadiazole 2-position has yielded compounds with AChE IC₅₀ values of 3.64–7.62 µM [1]. The 1,3,4-oxadiazole core provides an intrinsic advantage: its lower logD compared to 1,2,4-oxadiazole alternatives reduces nonspecific protein binding and may improve the free fraction in CNS assays . The scaffold also enables exploration of multi-target anti-Alzheimer's profiles (AChE + MAO + Aβ aggregation) through appropriate substitution patterns.

Medicinal Chemistry Building Block Procurement for CNS-Focused Parallel Library Synthesis

For discovery organizations maintaining CNS-focused screening libraries, 3-(1,3,4-oxadiazol-2-yl)piperidine offers a procurement advantage over its 4-substituted regioisomer (CAS 1082413-19-1) based on quantifiable physicochemical differentiation: ~0.82 log unit higher computed logP (0.5366 vs. −0.28), positioning it closer to CNS-optimal lipophilicity space for blood-brain barrier penetration [1]. The compound's two orthogonal derivatization handles (secondary amine pKa ~9–10; oxadiazole 5-position amenable to electrophilic aromatic substitution or metal-catalyzed coupling) enable efficient library production. Available from Enamine (EN300-88859, purity ≥95%) and other catalog suppliers, the building block supports both milligram-scale hit expansion and gram-scale lead optimization .

Orexin Receptor Antagonist Programs: Neurological and Psychiatric Disorder Applications

The piperidine-oxadiazole scaffold exemplified by 3-(1,3,4-oxadiazol-2-yl)piperidine is a recognized core in orexin receptor antagonist patent literature (WO2015/051024, US10308645), targeting neurological and psychiatric disorders including insomnia, depression, and anxiety [1]. The 3-substituted piperidine attachment enables access to conformationally constrained N-arylpiperidine oxadiazole analogs, which have been reported to offer improved metabolic stability and comparable potency/selectivity relative to flexible N-arylamide oxadiazole series . Procurement of the 3-piperidinyl regioisomer specifically — rather than the 4-substituted analog — is essential to match the substitution pattern disclosed in the most advanced orexin patent families.

Quote Request

Request a Quote for 3-(1,3,4-Oxadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.